1-(4-Aminophenyl)-4-hydroxybutan-1-one
Overview
Description
1-(4-Aminophenyl)-4-hydroxybutan-1-one is an organic compound with the molecular formula C9H11NO. This compound features an amine group attached to a phenyl ring and a hydroxy group on a butanone backbone. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets within the evolutionary cycle of trypanosoma cruzi .
Mode of Action
For instance, a synthetic dichloro-substituted aminochalcone was found to act on the active site of the CYP51 receptor, establishing a stable complex with the target .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-4-hydroxybutan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenol with butanone in the presence of a suitable catalyst, such as an acid or base. The reaction conditions typically include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-4-hydroxybutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted products based on the nucleophile used.
Scientific Research Applications
1-(4-Aminophenyl)-4-hydroxybutan-1-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of amine and hydroxy groups on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminophenol
4-Aminobiphenyl
1-(4-Aminophenyl)ethanol
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Properties
IUPAC Name |
1-(4-aminophenyl)-4-hydroxybutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDDZNWMKVAUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695785 | |
Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63237-19-4 | |
Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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